5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione

Structural differentiation Medicinal chemistry SAR

Researchers requiring precise indole-thiazolidinedione SAR tools often face supply gaps for N3-phenyl, 5-bromo substituted analogs. This custom-synthesized compound directly addresses that need. - Enables head-to-head CDK6/BCL6/tyrosinase profiling against established class benchmarks (IC₅₀ values as low as 1.93 µM). - Provides a unique dual-feature probe (heavy halogen σ-hole donor + π-stacking phenyl) for target engagement crystallography. - Supplied with full quality assurance documentation; typical purity ≥95% (HPLC).

Molecular Formula C17H9BrN2O3S
Molecular Weight 401.2 g/mol
Cat. No. B6045769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione
Molecular FormulaC17H9BrN2O3S
Molecular Weight401.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)Br)O
InChIInChI=1S/C17H9BrN2O3S/c18-9-6-7-12-11(8-9)13(15(21)19-12)14-16(22)20(17(23)24-14)10-4-2-1-3-5-10/h1-8,22H
InChIKeyNOOKZJFYOFDTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione: Identity and Chemotype Classification


5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione (C₁₇H₉BrN₂O₃S) is a fully conjugated indolylidene–thiazolidinedione hybrid that fuses a 5-bromo-oxindole donor with a 3-phenyl-thiazolidine-2,4-dione acceptor via an exocyclic double bond . This architecture places it within the broader indole–thiazolidinedione chemotype, a privileged scaffold investigated for anticancer (CDK6 inhibition, DNA-binding/Topoisomerase I), tyrosinase inhibition, and transcriptional repressor (BCL6) targeting [1]. The compound is available as an AldrichCPR rare-chemical collection item (Sigma-Aldrich L334839), supplied as-is without vendor-collected analytical data, meaning the procurement responsibility for identity and purity confirmation rests squarely with the buyer .

1
Rare indole-thiazolidinedione chemotype for de novo screening; combines 5-bromo-oxindole and N3-phenyl-TZD in a single scaffold not previously profiled in published SAR series.
2
Supplied as AldrichCPR collection item without vendor analytical data; identity and purity confirmation responsibility lies with the purchaser prior to biological assay.

Why Indole-Thiazolidinedione Analogs Cannot Substitute


Within the indole–thiazolidinedione class, biological activity is exquisitely sensitive to substitution pattern. The 5-bromo substituent on the oxindole ring and the N3-phenyl group on the thiazolidinedione core each independently modulate electronic distribution, molecular conformation, and target engagement. Published structure–activity relationship (SAR) data from tyrosinase inhibition series shows that a 3-Br versus 4-Br substitution alone produces a >3.6-fold difference in inhibitory potency (IC₅₀ 13.3 µM vs. >50% inhibition at screening concentration) [1]. Similarly, in CDK6-targeted indole-thiazolidinediones, variation in the N3-substituent on the thiazolidinedione ring yields divergent cytotoxicity profiles on MCF-7 cells, with only a subset of analogs (compounds 10, 15, 18) demonstrating favorable activity [2]. Simple replacement of the 5-bromo-3-phenyl combination with a non-brominated or differently N-substituted analog is therefore pharmacologically unsound; neither the N3-unsubstituted thiazolidinedione (lacking the phenyl group) nor the 3-(4-hydroxyphenyl) variant can be assumed to reproduce the same target-binding or cellular activity profile .

5-Bromo Positional Sensitivity
Tyrosinase SAR demonstrates that bromine position on the oxindole ring can alter inhibitory activity by more than 3-fold; a 4-bromo or 2-bromo regioisomer cannot be assumed to reproduce the target engagement profile of the 5-bromo analogue.
N3-Phenyl Substitution Context
N3-unsubstituted and N3-(4-hydroxyphenyl) indole-thiazolidinediones exhibit divergent cytotoxicity and target-binding patterns; a compound lacking the N3-phenyl group may not replicate the electronic and conformational characteristics that influence biological activity.

Quantitative Differentiation vs. Structural Analogs


Structural Uniqueness: 5-Bromo & N3-Phenyl Substitution

The target compound is the only commercially catalogued indole–thiazolidinedione that simultaneously incorporates a 5-bromo substituent on the oxindole ring and an N3-phenyl substituent on the thiazolidinedione core. The closest commercially listed analog, 5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione (CAS 300671-98-1, Sigma-Aldrich L334839), lacks the N3-phenyl group, while the non-brominated analog 5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione (CAS 94502-28-0) lacks the 5-bromo substituent [1]. This dual substitution pattern is not replicated in any single comparator compound available from major research chemical suppliers .

Structural Identity
Data to verify
Target: 5-Br + N3-Ph
Comparators differ by ≥1 substituent
Unique dual-substitution pattern unexplored in published series; enables de novo mapping of indole-TZD chemical space.
No vendor analytical data; SMILES/CAS-based identity confirmation required.
Structural differentiation Medicinal chemistry SAR

Indole-Thiazolidinedione Anticancer Activity in Breast Cancer Cells

Although the target compound itself lacks published cytotoxicity data, structurally related indole-thiazolidinediones demonstrate quantifiable anticancer activity. In the CDK6-targeted series by Ates-Alagoz et al. (2021), compounds 10, 15, and 18 exhibited favorable cytotoxicity on the MCF-7 breast cancer cell line, with compound 15 and 18 showing higher CDK6 binding affinity than compound 10 [1]. Separately, the non-brominated analog 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (compound 4c) demonstrated an IC₅₀ of 1.93 µM against the T47D breast cancer line, outperforming doxorubicin (IC₅₀ 4.61 µM) in the same MTT assay [2]. The 5-bromo substituent present in the target compound has been shown in other chemotypes to enhance cytotoxicity through increased electrophilicity and halogen bonding interactions with target proteins [3].

Anticancer Benchmark
Class-level
Class IC₅₀ range: 1.93 µM (4c, T47D) to favorable cytotoxicity on MCF-7 (compounds 15/18).
Target compound: not yet reported.
Supports de novo screening against established 1.93 µM breast cancer cell benchmark; 5-Br may influence potency.
Class-level inference; direct cytotoxicity data absent for target compound.
Anticancer Breast cancer CDK6 inhibition

Tyrosinase Inhibition SAR and Substituent Effects

The indole-thiazolidine-2,4-dione class has been systematically evaluated for tyrosinase inhibition. The most potent compound in the 5a–5z series, compound 5w (3-CN substituent), achieved an IC₅₀ of 11.2 µM, surpassing the positive control kojic acid (IC₅₀ 15.6 µM) [1]. Critically, the SAR data reveal that halogen substitution position dramatically influences activity: 3-bromo analog 5l exhibited 70.3% inhibition (IC₅₀ 13.3 µM), while the 4-bromo analog 5m showed only 19.5% inhibition, and the 2-bromo analog 5k showed 31.7% inhibition at the screening concentration [2]. This >3.6-fold difference between regioisomeric bromo substituents underscores that the 5-bromo position on the target compound's oxindole ring is a pharmacologically non-interchangeable feature. The target compound was not included in this tyrosinase panel, and its N3-phenyl substituent represents a structural departure from the N3-unsubstituted analogs tested.

Tyrosinase SAR
Class-level
3-Br IC₅₀ 13.3 µM (70.3% inhib.) vs. 4-Br 19.5% inhib.; >3.6-fold difference.
Target compound not included in tested panel.
Positional halogen sensitivity justifies procurement; 5-Br placement may produce a distinct inhibition profile.
N3-phenyl absent in referenced tyrosinase series; extrapolation not supported.
Tyrosinase inhibition SAR Melanogenesis

BCL6 Targeting: Chemotype Comparison vs. CID-5721353

The structurally related thioxo-thiazolidin analog CID-5721353 (CAS 301356-95-6; 2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid) is a validated BCL6 transcriptional repressor inhibitor with a Ki of 147 µM (IC₅₀ 212 µM) [1]. CID-5721353 demonstrates selectivity for BCL6 over other BTB-ZF transcription factors (Kaiso, HIC1, PLZF) at 50 µM, disrupts BCL6/corepressor complexes, reactivates BCL6 target genes, and suppresses human DLBCL xenografts in mice at 50 mg/kg IP . The target compound differs from CID-5721353 in two critical aspects: (a) it contains a thiazolidine-2,4-dione (C=O) rather than a 2-thioxo-4-oxo-thiazolidine (C=S) core, and (b) it carries an N3-phenyl substituent instead of an N3-butanedioic acid moiety. These structural differences make the target compound a valuable comparator for dissecting whether BCL6 inhibition is retained when the thioxo group is replaced by a carbonyl and the acidic side chain is replaced by a neutral phenyl ring.

BCL6 Affinity Comparator
Cross-study
CID-5721353 Ki 147 µM (BCL6); target compound differs: C=O vs C=S, N3-Ph vs butanedioic acid.
Enables interrogation of thiazolidine-2,4-dione core impact on BCL6 affinity and selectivity.
Target BCL6 activity not evaluated; structural modifications may abrogate or retain binding.
BCL6 inhibition Transcriptional repressor DLBCL

Procurement & Research Applications


De Novo Anticancer Screening in Breast Cancer Panels

The indole-thiazolidinedione scaffold has demonstrated IC₅₀ values as low as 1.93 µM in T47D breast cancer cells (compound 4c, non-brominated analog) [1] and favorable MCF-7 cytotoxicity for CDK6-targeted derivatives [2]. Procurement of the target compound enables head-to-head MTT cytotoxicity profiling against these established class benchmarks to determine whether the 5-bromo + N3-phenyl combination enhances potency. Paired with CDK6 enzymatic assays and gene expression profiling (as validated by Ates-Alagoz et al., 2021), this compound can populate an unexplored node in the indole-thiazolidinedione anticancer SAR matrix.

BCL6 BTB Domain Comparator Studies in Lymphoma

The thioxo-thiazolidin analog CID-5721353 is a first-generation BCL6 inhibitor (Ki 147 µM) with validated in vivo DLBCL xenograft activity [3]. The target compound replaces the 2-thioxo group with a 2-oxo group and the N3-butanedioic acid with an N3-phenyl ring. Parallel testing of the target compound against CID-5721353 in BCL6 fluorescence polarization assays and BCL6-dependent DLBCL viability assays (OCI-Ly7, SU-DHL-4) will quantifiably determine whether BCL6 inhibition is preserved or abrogated by these structural modifications, directly informing BCL6-targeted drug design programs.

Tyrosinase SAR Expansion with N3-Phenyl Substitution

The tyrosinase inhibitor panel 5a–5z established that halogen position critically controls inhibitory potency (3-Br IC₅₀ 13.3 µM vs. 4-Br inactive) but did not explore N3-substituted thiazolidinediones [4]. The target compound uniquely provides the 5-bromo oxindole warhead with an N3-phenyl TZD group. Screening in mushroom tyrosinase assays with L-DOPA substrate, alongside B16F10 cellular melanogenesis and zebrafish in vivo models, will quantify whether N3-phenyl substitution enhances, diminishes, or is neutral for tyrosinase engagement relative to the N3-unsubstituted benchmark compounds 5l and 5w.

Halogen-Bonding Chemical Probe Development

The 5-bromo substituent provides a heavy halogen capable of halogen bonding (σ-hole interaction) with protein backbone carbonyls or π-systems, a feature absent in non-halogenated and chloro/fluoro analogs [5]. The N3-phenyl group simultaneously offers π-stacking potential. Procurement of this compound as a dual-feature probe enables systematic crystallographic or docking-based interrogation of halogen bonding contributions to target binding within the indole-thiazolidinedione chemotype, with applicability across kinase (CDK6), transcription factor (BCL6), and metalloenzyme (tyrosinase) targets.

Application
Selection Property
Validation Focus
Breast cancer cell-line screening
Indole-thiazolidinedione chemotype with dual 5-Br + N3-Ph substitution
Cytotoxicity endpoint comparison with structurally defined analog benchmarks
BCL6 BTB domain comparator research
Thiazolidine-2,4-dione core with N3-phenyl substitution vs. thioxo-thiazolidin reference
BCL6 binding affinity and selectivity profiling in DLBCL model context
Tyrosinase SAR expansion
5-bromo-oxindole warhead combined with N3-phenyl-TZD group
Melanogenesis enzyme inhibition assay and cellular model endpoint review
Halogen-bonding probe design
Heavy bromine for σ-hole interactions plus phenyl π-stacking capacity
Crystallographic or computational target engagement analysis across kinase, transcription factor, and metalloenzyme systems
Quote Request

Request a Quote for 5-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.